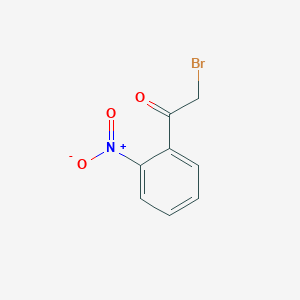

2-Bromo-2'-nitroacetophenone

Beschreibung

Significance in Organic Synthesis and Medicinal Chemistry

The significance of 2-bromo-2'-nitroacetophenone in the chemical sciences stems primarily from its utility as a versatile synthetic intermediate. In organic synthesis, it serves as a crucial building block for constructing more complex molecules, particularly various heterocyclic compounds. lookchem.com The presence of the α-bromo ketone moiety makes it a potent electrophile, highly susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its role in forming new carbon-heteroatom bonds.

A notable application in organic synthesis is its use as a key reactant in the novel synthesis of 5-pyridylindolizine derivatives. lookchem.comechemi.com Furthermore, it is employed in the preparation of α-aminoketones through reactions with various amines, a common procedure in synthetic chemistry where sodium hydrogen carbonate is used as a base in an ethanol/water solvent system. acs.org

In the realm of medicinal chemistry, this compound functions as a key precursor in the development of new potential pharmaceuticals. lookchem.com The derivatives synthesized from this compound, such as the aforementioned 5-pyridylindolizines, are investigated for their potential therapeutic properties. lookchem.com Beyond its role in synthesis, the compound has found a niche in analytical chemistry. It acts as an electroactive derivative-forming reagent, used to prepare derivatives of prostaglandins (B1171923) for analysis. lookchem.comchemdad.comsigmaaldrich.com This precolumn derivatization is important for the analysis of bioactive compounds in research and clinical contexts. lookchem.com

Scope of Academic Investigation

The unique structure and pronounced reactivity of this compound make it a valuable tool in academic research for the exploration of new reaction pathways and the development of innovative synthetic methods. lookchem.com Its utility as a reactive intermediate allows researchers to investigate and construct novel molecular frameworks.

Academic studies frequently employ this compound to synthesize a variety of target molecules. The development of synthetic routes to heterocyclic systems, such as indolizines, using this compound as a starting material is a significant area of research. lookchem.comechemi.com Investigations into its reaction with different nucleophiles continue to expand its synthetic utility. For instance, detailed procedures for its reaction with amines to form α-aminoketones have been documented in academic literature, showcasing its role as a reliable reagent. acs.org The advancement of chemical science is aided by the use of such reactive compounds to discover new molecules that could have applications in various industries. lookchem.com

Table 2: Summary of Research Applications for this compound

| Application Area | Specific Use | References |

|---|---|---|

| Organic Synthesis | Key intermediate in the synthesis of 5-pyridylindolizine derivatives. | lookchem.comechemi.com |

| Organic Synthesis | Reagent for the preparation of α-aminoketones. | acs.org |

| Medicinal Chemistry | Precursor for the synthesis of potential therapeutic agents. | lookchem.com |

| Analytical Chemistry | Electroactive derivatizing reagent for prostaglandins. | lookchem.comchemdad.comsigmaaldrich.com |

| Chemical Research | Tool for exploring new reaction pathways and synthetic methods. | lookchem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-(2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXUUCSRVVSMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288152 | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6851-99-6 | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 2 Nitroacetophenone

Classical Bromination Strategies and Their Optimization

Traditional methods for the synthesis of α-bromo ketones have been extensively studied and optimized to improve yields and selectivity.

The α-halogenation of acetophenones is a fundamental transformation in organic synthesis. The reaction typically proceeds via an enol or enolate intermediate, which then reacts with an electrophilic bromine source. quora.com For 2'-nitroacetophenone (B117912), the direct bromination of the starting ketone is the most common approach.

A well-established laboratory-scale synthesis involves dissolving 2'-nitroacetophenone in a suitable solvent, such as diethyl ether, and then treating it with elemental bromine in the presence of a catalytic amount of a Lewis acid like aluminum chloride (AlCl₃). echemi.com The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature to ensure complete reaction. echemi.com This method has been reported to produce 2-Bromo-2'-nitroacetophenone in high yields, with one specific procedure reporting an 88% yield after purification. echemi.com

The choice of brominating agent and reaction conditions is critical. While elemental bromine is effective, other reagents like N-bromosuccinimide (NBS) are also widely used, often in conjunction with a catalyst or initiator. sci-int.com

Table 1: Comparison of Classical Alpha-Bromination Methods for Acetophenone (B1666503) Derivatives This table presents data for the bromination of acetophenone and its derivatives, illustrating common conditions and reagents applicable to the synthesis of this compound.

| Starting Material | Brominating Agent | Catalyst/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2'-Nitroacetophenone | Bromine (Br₂) | Aluminum Chloride (AlCl₃) / Diethyl Ether | 0 °C to Room Temp, 3h | 2-Bromo-1-(2-nitrophenyl)ethanone | 88% | echemi.com |

| Acetophenone | Bromine (Br₂) | Acetic Acid (AcOH) | Not specified | α,α-Dibromoacetophenone | Exclusive product | sci-int.com |

| Acetophenone | Bromine (Br₂) | Sulfuric Acid (H₂SO₄) (0.2 eq) | Not specified | α-Bromoacetophenone | Exclusive product | sci-int.com |

A key challenge in the bromination of 2'-nitroacetophenone is achieving regioselectivity. The desired reaction is the substitution of a hydrogen atom on the α-carbon (the carbon adjacent to the carbonyl group), without promoting bromination of the aromatic ring. Furthermore, controlling the reaction to favor monobromination over di- or poly-bromination is crucial.

The use of an acid catalyst is a common strategy to ensure regioselectivity. Sulfuric acid has been demonstrated as an efficient and regioselective catalyst for the α-bromination of various methyl aryl ketones. sci-int.com Research has shown that the degree of bromination can be controlled by the stoichiometry of the catalyst; for instance, using 0.2 equivalents of H₂SO₄ relative to acetophenone exclusively yielded the monobrominated product, whereas increasing the amount to 0.6 equivalents led to the dibrominated product as the sole isolate. sci-int.com

Another approach involves the in-situ generation of the brominating agent. An electrochemical method has been developed for the α-bromination of acetophenone using ammonium (B1175870) bromide (NH₄Br) and a catalytic amount of sulfuric acid. rsc.org This method generates bromonium ions in situ, leading to a good yield (80%) and high selectivity for the monobrominated product. rsc.org Such techniques minimize the handling of hazardous elemental bromine and can improve reaction control.

Advanced Synthetic Techniques

To overcome the limitations of classical methods, such as harsh reaction conditions and the use of hazardous reagents, advanced synthetic techniques have been explored.

Modern catalysis offers a range of options to improve the synthesis of this compound. Beyond traditional Lewis and Brønsted acids, heterogeneous and nanocatalyst systems provide advantages in terms of efficiency, selectivity, and catalyst recyclability.

One innovative approach uses magnesium oxide (MgO) nanoparticles as a catalyst for the regioselective monobromination of aromatic ketones with Bromodimethylsulfonium Bromide (BDMS). researchgate.net This method presents an environmentally benign option, yielding products in moderate to superior yields. researchgate.net For the synthesis of similar α-bromoketones, a system using N-bromosuccinimide (NBS) as the brominating agent, mediated by selenium dioxide (SeO₂) in the presence of p-toluenesulfonic acid (PTSA), has also been described. researchgate.net

A particularly green and efficient method involves mechanochemistry. A solvent-free, room temperature protocol for the α-bromination of ketones, including 4-nitroacetophenone, has been developed using ball-milling. thieme-connect.com This technique employs NBS as the bromine source and a recyclable solid acid catalyst, MCM-41-SO₃H, achieving high yields (88% for 2-bromo-1-(4-nitrophenyl)ethanone) in a short reaction time (15 minutes). thieme-connect.comresearchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. The application of microwave irradiation to reactions involving α-bromoacetophenones has shown considerable promise.

While direct microwave-assisted synthesis of this compound from its parent ketone is not extensively documented, the compound has been used as a reactant in subsequent microwave-heated reactions. For example, it has been used in the microwave-assisted quaternization of various pyridine (B92270) derivatives. vulcanchem.comsrce.hr The use of microwave conditions can significantly reduce reaction times from hours to minutes. For instance, the synthesis of certain heterocycles using a similar starting material, 2-bromo-4'-hydroxyacetophenone, was achieved in just 2 minutes under microwave irradiation (300 W), compared to several hours using conventional heating. These findings strongly suggest that the primary bromination reaction itself could be significantly optimized through the application of microwave technology.

Table 2: Overview of Advanced Synthetic Approaches This table summarizes modern catalytic and energy input methods applicable to the synthesis of α-bromoacetophenones.

| Technique | Substrate Example | Reagents/Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Nanocatalysis | Aromatic Ketones | Bromodimethylsulfonium Bromide (BDMS) / MgO nanoparticles | Not specified | Environmentally benign, moderate to superior yields | researchgate.net |

| Mechanochemistry | 4-Nitro-acetophenone | NBS / MCM-41-SO₃H | Ball-milling, Room Temp, 15 min | Solvent-free, rapid, high yield, recyclable catalyst | thieme-connect.com |

| Microwave-Assisted | 2-Bromo-4'-hydroxyacetophenone | Thioureas / Ethanol | Microwave (71°C, 300 W, 2 min) | Drastically reduced reaction time, >90% purity |

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several of the advanced methodologies for synthesizing α-bromoacetophenones align with these principles.

Waste Minimization and Atom Economy : Continuous flow microreactors offer superior control over reaction parameters, which can lead to higher selectivity and yield (up to 99% for α-bromination of acetophenone), thus minimizing waste byproducts. akjournals.comresearchgate.net Electrochemical methods that generate the brominating agent in situ from salts like ammonium bromide also contribute to waste reduction and avoid the direct use of corrosive and hazardous liquid bromine. rsc.org

Use of Safer Solvents and Conditions : The mechanochemical synthesis via ball-milling is a prime example of a green approach, as it proceeds without any solvent at room temperature, significantly reducing the environmental impact and operational hazards. thieme-connect.comresearchgate.net

Catalysis : The use of recyclable, solid-supported catalysts like MCM-41-SO₃H aligns with green chemistry principles by simplifying product purification and allowing for the reuse of the catalyst, which is both economically and environmentally advantageous. thieme-connect.com Similarly, the use of benign catalysts like MgO nanoparticles offers a greener alternative to traditional, more hazardous Lewis acids. researchgate.net The development of catalytic systems that operate in greener solvents, or in the absence of solvents, is a key area of ongoing research.

Solvent-Free and Aqueous-Phase Reactions

The development of synthetic routes that minimize or eliminate the use of volatile organic solvents (VOCs) is a cornerstone of green chemistry. For the synthesis of α-bromoacetophenones, including this compound, significant research has been directed towards aqueous-phase and solvent-free methodologies to reduce environmental impact and enhance safety.

Aqueous-Phase Synthesis

Traditional bromination of acetophenones often employs organic solvents like acetic acid or chlorinated hydrocarbons. However, methods utilizing water as the reaction medium offer a benign alternative. A notable approach involves the in-situ generation of the brominating agent from a bromate (B103136) salt and a reducing agent, such as sodium bisulfite, in water. google.com This method is applicable to a range of substituted acetophenones. google.com The reaction proceeds by adding a bisulfite solution to a mixture of the substituted acetophenone and a bromate salt in water at temperatures between 30-90°C. google.com This aqueous system is advantageous as it avoids hazardous organic solvents, simplifies workup procedures, and often leads to high-purity products that can be isolated by simple filtration. google.com

A patent describes the synthesis of various α-bromoacetophenone compounds using this aqueous system, highlighting its potential for large-scale production with reduced environmental contamination. google.com The conditions can be tuned by altering the temperature and reaction time to optimize the yield for specific substrates. google.com

Table 1: Example of Aqueous-Phase Bromination Conditions for Substituted Acetophenones Data adapted from a patented method for general α-bromoacetophenone synthesis. google.com

| Parameter | Condition |

|---|---|

| Substrate | p-Nitroacetophenone |

| Brominating System | Sodium Bromate (NaBrO₃) / Sodium Bisulfite (NaHSO₃) |

| Solvent | Water |

| Temperature | 70°C |

| Reaction Time | 4 hours (2 hours for addition, 2 hours for reaction) |

| Outcome | Yield of 91% for α-bromo-p-nitroacetophenone |

Solvent-Free Reactions

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, represents a truly solvent-free approach. researchgate.net This technique has been successfully applied to the synthesis of heterocyclic compounds where a 2-bromoacetophenone (B140003) derivative is a key intermediate. researchgate.net The energy required to initiate the reaction is supplied through mechanical force, eliminating the need for any solvent. researchgate.net While specific literature detailing a mechanochemical synthesis for this compound is not widely available, the methodology is a promising green alternative. This approach is noted for being safe, energy-efficient, and atom-economical. researchgate.net

Atom Economy and Waste Minimization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. rsc.orgdocbrown.info Reactions with high atom economy are inherently less wasteful. rsc.org

The synthesis of this compound is typically achieved via the electrophilic substitution (bromination) of 2'-nitroacetophenone. The ideal reaction is a substitution where bromine replaces a hydrogen atom on the α-carbon.

Reaction: C₈H₇NO₃ (2'-nitroacetophenone) + Br₂ → C₈H₆BrNO₃ (this compound) + HBr

The atom economy for this process can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 docbrown.info

Table 2: Atom Economy Calculation for the Synthesis of this compound Molecular weights are approximate for calculation purposes.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 2'-Nitroacetophenone | C₈H₇NO₃ | 165.15 | Reactant |

| Bromine | Br₂ | 159.81 | Reactant |

| Total Reactant Mass | 324.96 | ||

| This compound | C₈H₆BrNO₃ | 244.04 | Desired Product |

Calculation: Atom Economy = (244.04 / 324.96) x 100 ≈ 75.1%

An atom economy of 75.1% indicates that, even in a perfect reaction, approximately 24.9% of the reactant mass is converted into a byproduct (hydrogen bromide), which is considered waste unless it can be utilized elsewhere. docbrown.info

Waste Minimization Strategies

Beyond optimizing atom economy, several strategies can minimize waste in the production of this compound:

Aqueous-Phase Synthesis: As discussed, using water as a solvent eliminates the need for organic solvents, which constitute a significant portion of industrial chemical waste. google.com

Catalyst Selection: While the direct bromination with Br₂ does not typically use a catalyst, related processes can be improved. For instance, in other synthetic steps, replacing stoichiometric reagents with catalytic alternatives can drastically reduce waste. rsc.org

Process Optimization: The use of modern process technologies like microreactors can improve heat transfer and reaction control, which in turn reduces the formation of unwanted byproducts and minimizes waste. This is particularly relevant for potentially hazardous reactions like nitration, which is a precursor step to forming the starting material, 2'-nitroacetophenone.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient and environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 2 Nitroacetophenone

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the carbon adjacent to the carbonyl group is highly susceptible to nucleophilic substitution. This reactivity is a cornerstone of its utility in synthetic chemistry. The bromine atom is an excellent leaving group, and its departure is facilitated by the electron-withdrawing character of the adjacent carbonyl group, which stabilizes the transition state of the reaction. This electrophilic nature allows the compound to readily react with a variety of nucleophiles. cymitquimica.com

Detailed quantitative studies on the reaction kinetics and thermodynamics specifically for 2-bromo-2'-nitroacetophenone are not extensively detailed in publicly available literature. However, the principles of physical organic chemistry provide a strong qualitative understanding. The reaction rate is significantly influenced by the electronic environment of the molecule. The presence of the ortho-nitro group and the acetyl group, both potent electron-withdrawing groups, increases the electrophilicity of the α-carbon, thereby accelerating the rate of nucleophilic attack. These reactions are generally thermodynamically favorable due to the formation of a stable product and the departure of the stable bromide ion.

The structure of the attacking nucleophile plays a critical role in the outcome and rate of the substitution reaction. This compound reacts with a range of nucleophiles, leading to diverse products.

Nitrogen Nucleophiles: Amines can displace the bromide to form α-amino ketones, which are valuable synthetic precursors. For instance, it is used as an intermediate in the synthesis of 2-aminoimidazole (2-AI) derivatives.

Oxygen Nucleophiles: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can be used to introduce an α-alkoxy group.

Sulfur Nucleophiles: Thiolates can react to form α-thio ketones.

Heterocyclic Synthesis: A significant application involves its reaction with thioamides or similar compounds to construct heterocyclic rings. It is notably used in the synthesis of thiazole (B1198619) derivatives and 5-pyridylindolizine derivatives. chemicalbook.comchemdad.com

The reactivity generally follows the established trends for S_N2 reactions, where stronger, less sterically hindered nucleophiles react more rapidly.

Reactivity of the Nitro Group and Aromatic Ring Modifications

The nitro group profoundly influences the molecule's reactivity, both through its electronic effects and by serving as a functional handle for further transformations.

The reduction of the aromatic nitro group to a primary amine is a common and crucial transformation. This reaction fundamentally alters the electronic properties of the aromatic ring, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho, para-directing one. masterorganicchemistry.com Several methods are effective for this reduction:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), is a clean and efficient method. masterorganicchemistry.com

Metal/Acid Systems: The use of an easily oxidized metal in the presence of an acid is a classic method. Common combinations include tin (Sn) or iron (Fe) in hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) is also a frequently used reagent for this purpose.

The resulting 2-bromo-2'-aminoacetophenone opens up new synthetic possibilities, particularly for the construction of fused heterocyclic systems.

| Reduction Method | Reagents | Product | Significance |

| Catalytic Hydrogenation | H₂, Pd/C | 2-Bromo-2'-aminoacetophenone | Clean, high-yield method |

| Metal in Acid | Fe/HCl or Sn/HCl | 2-Bromo-2'-aminoacetophenone | Classic, robust laboratory method masterorganicchemistry.com |

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution. This is due to the powerful electron-withdrawing effects of both the nitro group (-NO₂) and the acetyl group (-COCH₂Br). Both of these groups are meta-directors. While the bromine atom is an ortho, para-director, its deactivating inductive effect further contributes to the low reactivity of the ring. Consequently, forcing conditions would be required to achieve any electrophilic substitution, and the reaction would likely be complex and low-yielding.

Carbonyl Group Chemistry and Transformations

The ketone carbonyl group offers another site for chemical modification, participating in a variety of typical carbonyl reactions.

Reduction: The carbonyl can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄). This transformation provides access to the corresponding 1-(2-nitrophenyl)-2-bromoethanol. More vigorous reduction methods can potentially reduce the carbonyl all the way to a methylene (B1212753) (CH₂) group. masterorganicchemistry.com

Condensation Reactions: The α-protons of the parent compound, 2'-nitroacetophenone (B117912), are acidic and can participate in base-catalyzed condensation reactions like the aldol (B89426) condensation. A patent describes the condensation of 2'-nitroacetophenone with an acetal (B89532) to form an enone, demonstrating the carbonyl group's ability to act as an electrophile in forming new carbon-carbon bonds. ethz.ch

Formation of Imines and Related Derivatives: The carbonyl group can react with primary amines to form imines, or with other nitrogen nucleophiles like hydroxylamine (B1172632) or hydrazine (B178648) to form oximes and hydrazones, respectively.

Alpha-Carbonyl Reactivity

The bromine atom positioned alpha to the carbonyl group is a primary site of reactivity in this compound. This bromine is susceptible to substitution by various nucleophiles. The electron-withdrawing nature of both the adjacent carbonyl group and the nitro group on the phenyl ring enhances the electrophilicity of the alpha-carbon, facilitating nucleophilic attack.

Common nucleophilic substitution reactions involving this compound include reactions with amines and thiols, leading to the formation of α-amino ketones and α-thio ketones, respectively. These reactions are fundamental in the synthesis of more complex molecules and heterocyclic systems.

| Reactant/Reagent | Product Type | Reference |

| Amines | α-Amino ketones | |

| Thiols | α-Thio ketones |

Condensation and Cyclization Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through condensation and cyclization reactions. lookchem.comchemicalbook.com The presence of the reactive α-bromo ketone moiety alongside the ortho-nitro group provides a strategic framework for intramolecular cyclization cascades.

One notable application is in the synthesis of 5-pyridylindolizine derivatives. lookchem.comchemicalbook.com This transformation likely involves an initial reaction at the α-bromo position, followed by a series of condensation and cyclization steps. Additionally, this compound can be used to synthesize 2-(2-nitro-phenyl)-imidazo[1,2-a]pyridine and its derivatives. lookchem.com

A significant reaction pathway involves the reductive cyclization of the nitro group. For instance, treatment of 2'-nitroacetophenone with allyl bromide and zinc dust in methanol (B129727) leads to the formation of 2,1-benzisoxazole derivatives. clockss.org This type of reaction, where the nitro group is reduced and subsequently participates in ring formation, highlights the compound's utility in constructing fused heterocyclic systems. clockss.orgresearchgate.net The nitro group can be reduced to an amino group, which can then react with the carbonyl functionality in an intramolecular fashion. researchgate.net

Furthermore, iron-catalyzed reactions of o-nitrophenols (a related class of compounds) with alcohols can lead to the formation of 2-arylbenzoxazoles through a cascade of alcohol oxidation, nitro reduction, condensation, and dehydrogenation. acs.org This suggests that under appropriate catalytic conditions, the nitro and carbonyl groups of this compound could participate in similar complex transformations.

| Reaction Type | Product(s) | Key Reagents/Conditions | Reference |

| Condensation/Cyclization | 5-Pyridylindolizine derivatives | Not specified | lookchem.comchemicalbook.com |

| Condensation/Cyclization | 2-(2-nitro-phenyl)-imidazo[1,2-a]pyridine | Not specified | lookchem.com |

| Reductive Cyclization | 2,1-Benzisoxazole derivatives | Allyl bromide, Zinc, Methanol | clockss.org |

Computational Chemistry and Spectroscopic Characterization of 2 Bromo 2 Nitroacetophenone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 2-Bromo-2'-nitroacetophenone. cram.com Methodologies such as DFT using the B3LYP functional with basis sets like 6-311++G** are commonly applied to optimize molecular geometry and predict electronic and vibrational properties. researchgate.networldscientific.com

The electronic architecture of this compound is heavily influenced by the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) at the ortho position of the phenyl ring and the bromine atom alpha to the carbonyl group. This combination leads to a molecule with high electrophilicity and redox-active properties.

Frontier Molecular Orbital (FMO) theory is critical for understanding the compound's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the LUMO indicates the ability of a molecule to accept an electron, while the HOMO energy relates to its electron-donating capacity. The HOMO-LUMO energy gap is a crucial parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and a greater ease of electronic transitions. researchgate.net For this compound, the electron-withdrawing substituents are expected to lower the energy of the LUMO significantly, making the molecule susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound Note: The following values are representative and derived from DFT calculations on analogous structures. Actual values may vary based on the specific computational method and basis set used.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | ~ -2.0 eV | Indicates the energy of the lowest available orbital for electron acceptance; a low value suggests high electrophilicity. |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Correlates with chemical reactivity and the energy required for electronic excitation. |

Conformational analysis is performed computationally to identify the most stable three-dimensional arrangement of the atoms. researchgate.net For this compound, the key degrees of freedom are the rotation around the single bonds connecting the phenyl ring to the carbonyl carbon and the carbonyl carbon to the brominated methylene (B1212753) group.

The planarity of the phenyl ring and the adjacent carbonyl group is favored to allow for maximum pi-electron conjugation. However, significant steric hindrance between the bulky bromoacetyl group and the ortho-nitro group forces the molecule to adopt a twisted conformation. Computational studies on similar structures aim to calculate the energy barriers for rotation around these bonds, revealing the relative stabilities of different conformers. The most stable conformer will be the one that best balances the electronic stabilization from conjugation with the destabilizing steric repulsion.

Table 2: Hypothetical Conformational Stability of this compound Note: This table illustrates the concept of conformational analysis. The relative energies are hypothetical.

| Conformer | Dihedral Angle (O=C-C-Br) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti-periplanar | ~180° | 0 (Most Stable) | The C-Br bond is oriented away from the phenyl ring, minimizing steric clash. |

| Syn-periplanar | ~0° | > 5 | The C-Br bond is eclipsed with the phenyl ring, leading to high steric strain with the ortho-nitro group. |

| Gauche | ~±60° | ~2-3 | Intermediate stability, representing a balance of steric and electronic effects. |

DFT calculations are highly effective in predicting spectroscopic properties. Theoretical vibrational spectra (Infrared and Raman) can be computed, where the calculated wavenumbers correspond to specific vibrational modes of the molecule. cram.com These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental data. cram.com

Similarly, electronic properties such as UV-Visible absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions, such as from the HOMO to the LUMO, which correspond to the absorption of light at specific wavelengths. researchgate.net

Advanced Spectroscopic Analysis

Experimental spectroscopy provides direct physical evidence to confirm the structure and bonding characteristics predicted by computational models.

NMR spectroscopy is an essential technique for determining the precise connectivity of atoms in a molecule. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. echemi.com

The ¹H NMR spectrum of this compound shows a characteristic singlet for the two protons of the methylene (-CH₂Br) group. The four protons on the substituted phenyl ring appear as a complex set of multiplets in the aromatic region due to their distinct chemical environments and spin-spin coupling. echemi.com

The ¹³C NMR spectrum confirms the presence of eight distinct carbon atoms. The carbonyl carbon (C=O) appears at a characteristic downfield shift. The carbon atom of the methylene group (-CH₂Br) is also clearly identifiable, as are the six unique carbons of the aromatic ring. echemi.com

Table 3: ¹H NMR Data for this compound in CDCl₃ echemi.com

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 8.21 | dd | 1H | Aromatic H |

| 7.79 | td | 1H | Aromatic H |

| 7.68 | ddd | 1H | Aromatic H |

| 7.50 | dd | 1H | Aromatic H |

| 4.30 | s | 2H | -CH₂Br |

Table 4: ¹³C NMR Data for this compound in CDCl₃ echemi.com

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 194.3 | C=O |

| 145.4 | Ar-C (quaternary) |

| 134.9 | Ar-C (quaternary) |

| 134.8 | Ar-CH |

| 131.3 | Ar-CH |

| 129.1 | Ar-CH |

| 124.5 | Ar-CH |

| 33.9 | -CH₂Br |

Vibrational spectroscopy, including both IR and Raman techniques, probes the characteristic stretching and bending motions of the chemical bonds within the molecule. The resulting spectra serve as a molecular "fingerprint." researchgate.net

For this compound, the IR spectrum is dominated by several key features. A strong absorption band corresponding to the carbonyl (C=O) group stretch is expected around 1700 cm⁻¹. dergipark.org.tr Two distinct bands are characteristic of the nitro (-NO₂) group: an asymmetric stretching vibration typically near 1520 cm⁻¹ and a symmetric stretch around 1340 cm⁻¹. dergipark.org.tr Other important vibrations include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the C-Br stretch, which appears at a lower frequency (typically 500-700 cm⁻¹). researchgate.netdergipark.org.tr Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C-C bond stretches within the aromatic ring.

Table 5: Principal Vibrational Modes for this compound Note: Wavenumbers are based on experimental data for analogous compounds and general spectroscopic correlations. researchgate.netdergipark.org.tr

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Carbonyl (C=O) Stretch | ~1700 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Nitro (NO₂) Asymmetric Stretch | ~1520 | Strong |

| Nitro (NO₂) Symmetric Stretch | ~1340 | Strong |

| C-Br Stretch | 700 - 500 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The nominal molecular weight of this compound, derived from its chemical formula C₈H₆BrNO₃, is approximately 244.04 g/mol . bldpharm.comsigmaaldrich.com High-resolution mass spectrometry provides a more precise monoisotopic mass, which is crucial for confirming the elemental composition.

Electron ionization (EI) is a common method used to analyze compounds like this compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint that helps in structural confirmation. A primary fragmentation pathway for this molecule involves the cleavage of the carbon-bromine bond, which is relatively weak. This results in the loss of a bromine radical (•Br), a common fragmentation for α-bromo ketones. googleapis.com Another significant fragmentation can occur via the loss of the nitro group (NO₂) or related fragments.

Soft ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), are also employed, particularly when analyzing derivatives or in hyphenated techniques like LC-MS. These methods typically generate protonated molecules [M+H]⁺ or other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu The analysis of a related isomer, 2-bromo-3'-nitroacetophenone, shows a protonated molecular ion peak at m/z 259 [M+H]⁺ and key fragments corresponding to the nitrophenyl cation (C₆H₄NO₂⁺) at m/z 121 and the bromine cation (Br⁺) at m/z 79, which provides insight into likely fragmentation patterns for the 2'-nitro isomer as well.

Computational tools can predict the collision cross-section (CCS) values for different ions of this compound, which is a measure of the ion's size and shape in the gas phase and is useful in ion mobility-mass spectrometry. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts Data predicted using computational models. uni.lu

| Adduct Type | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 243.96039 | 143.3 |

| [M+Na]⁺ | 265.94233 | 153.8 |

| [M-H]⁻ | 241.94583 | 149.7 |

| [M+K]⁺ | 281.91627 | 139.8 |

| [M]⁺ | 242.95256 | 161.4 |

Chemoinformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Chemoinformatics provides a powerful framework for understanding and predicting the properties of this compound by linking its chemical structure to its activity and physical properties through computational models.

Predictive Modeling of Reactivity and Biological Activity

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical or machine learning models that correlate the chemical structure of a compound with a specific biological activity or physicochemical property. For this compound, these models can predict its reactivity, potential toxicity, or therapeutic efficacy based on calculated molecular descriptors. nih.gov

The development of robust QSAR models for nitroaromatic compounds involves several key steps:

Dataset Compilation : A dataset of structurally related compounds with experimentally determined activities is assembled. nih.gov

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure.

Model Building and Validation : Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical relationship between the descriptors and the activity. nih.gov The model's predictive power is rigorously tested using internal and external validation techniques.

For this compound, key descriptors would include:

Electronic Descriptors : The strongly electron-withdrawing nature of the ortho-nitro group significantly influences the electrophilicity of the aromatic ring and the carbonyl carbon. Descriptors like Hammett constants (σ) quantify this effect.

Steric/Topological Descriptors : These describe the size and shape of the molecule, such as molar refractivity or Wiener index, which can be crucial for understanding how the molecule fits into an enzyme's active site.

Lipophilicity Descriptors : The logarithm of the partition coefficient (logP) is a measure of a compound's hydrophobicity, which affects its absorption, distribution, and metabolism.

QSAR studies on related nitroaromatic compounds have successfully modeled their toxicity against various organisms by elucidating the structural factors and physicochemical properties responsible for their effects. nih.gov Such models can differentiate compounds based on their probable mechanisms of action. nih.gov

Table 2: Key Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Class | Specific Example | Relevance for this compound |

| Electronic | Hammett Constant (σ) | Quantifies the strong electron-withdrawing effect of the nitro group, impacting reactivity. |

| Steric / Spatial | Molar Refractivity | Relates to the volume and polarizability of the molecule, influencing binding interactions. |

| Topological | Wiener Index | Describes molecular branching and size, which can correlate with biological activity. |

| Lipophilicity | XlogP | Predicts the compound's distribution between aqueous and lipid phases, affecting bioavailability. uni.lu |

Virtual Screening and Ligand Design

The chemical structure of this compound makes it a valuable scaffold for ligand design and a candidate for virtual screening campaigns aimed at discovering new bioactive molecules. Virtual screening involves the computational screening of large libraries of chemical structures to identify those most likely to bind to a biological target, such as an enzyme or receptor. ulisboa.pt

This compound can be used in two primary ways in this context:

As a Building Block for Focused Libraries : The compound serves as a versatile starting material or intermediate in organic synthesis. sigmaaldrich.com The reactive α-bromo ketone functionality allows for straightforward substitution reactions with various nucleophiles (e.g., amines, thiols) to create a diverse library of derivatives. nih.gov This library can then be screened virtually against a specific therapeutic target. For example, it has been used as a reagent to prepare derivatives of prostaglandins (B1171923) for analysis. sigmaaldrich.com

As a Query in Similarity-Based Screening : If this compound or a close analog shows a desirable biological activity, its structure can be used as a query to search larger databases for compounds with similar structural or physicochemical features. This "scaffold hopping" or similarity searching can identify novel chemical classes with potentially similar or improved activity.

Molecular docking, a key component of virtual screening, can be used to predict the binding pose and affinity of this compound and its derivatives within the active site of a target protein. ulisboa.pt These predictions help prioritize which compounds should be synthesized and tested in the laboratory, thereby accelerating the drug discovery process.

Applications of 2 Bromo 2 Nitroacetophenone in Advanced Organic Synthesis

A Versatile Intermediate for Synthetic Chemistry

2-Bromo-2'-nitroacetophenone's utility in organic synthesis stems from the reactivity of its functional groups. The α-bromo ketone moiety serves as a potent electrophile, readily participating in reactions with various nucleophiles. Simultaneously, the nitro group can be chemically modified or can influence the reactivity of the aromatic ring, providing a handle for further functionalization. This dual reactivity makes it a powerful tool for synthetic chemists.

A Precursor for the Synthesis of Heterocyclic Compounds

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. A notable example is the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of pharmaceutical applications. The reaction of this compound with ortho-phenylenediamine provides a direct route to forming the quinoxaline ring system. This condensation reaction is a facile and widely used method for constructing these important heterocyclic scaffolds.

The general reaction involves the condensation of an α-dicarbonyl compound, or its equivalent, with an aromatic diamine. In this specific case, this compound acts as the α-haloketone, which upon reaction with ortho-phenylenediamine, leads to the formation of a substituted phenylquinoxaline. This method is valued for its simplicity and efficiency.

While direct synthesis of other heterocycles like indoles and quinolines from this compound is less commonly documented, the broader class of α-haloketones is extensively used in various heterocyclic ring-forming reactions. These reactions often proceed through the initial formation of an intermediate by nucleophilic substitution of the bromide, followed by an intramolecular cyclization.

A Building Block for Complex Carbon Frameworks

The reactivity of this compound also lends itself to the construction of more complex carbon skeletons, including polycyclic aromatic hydrocarbons (PAHs). While specific examples detailing the direct use of this compound in the synthesis of complex carbon frameworks are not extensively reported, the general reactivity of α-bromoacetophenones allows for their participation in reactions that build up larger molecular structures. For instance, they can be used in alkylation and annulation reactions to construct new carbocyclic rings.

The synthesis of substituted naphthalenes, a core structure in many complex organic molecules, can be achieved through various methods, some of which involve electrophilic cyclization of precursors that could potentially be derived from compounds like this compound. The development of new synthetic routes to PAHs is an active area of research due to their interesting electronic and optical properties.

Integration into Pharmaceutical and Agrochemical Development

The versatility of this compound as a synthetic intermediate makes it a valuable component in the discovery and development of new pharmaceuticals and agrochemicals.

Synthesis of Active Pharmaceutical Ingredients (APIs)

While a direct lineage from this compound to currently marketed blockbuster drugs is not readily apparent from publicly available information, its role as a precursor to key heterocyclic motifs is of significant importance in medicinal chemistry. The quinoxaline scaffold, readily synthesized from this compound, is present in a number of drugs with diverse therapeutic applications, including antiviral and anticancer agents.

The synthesis of complex, polycyclic drug scaffolds is a key area in pharmaceutical development. The ability to introduce functionalities and build molecular complexity using versatile building blocks like this compound is crucial in the design of new therapeutic agents.

Construction of Agrochemical Precursors

The development of novel fungicides and insecticides often relies on the synthesis of new heterocyclic compounds. Strobilurin fungicides, for example, are a major class of agricultural fungicides whose synthesis involves complex organic precursors. While a direct application of this compound in the synthesis of commercial agrochemicals is not explicitly detailed in available literature, its utility in generating diverse heterocyclic structures makes it a relevant tool for researchers in the agrochemical industry who are constantly seeking new and effective crop protection agents.

Utilization in Material Science Applications

The application of this compound extends beyond the life sciences into the realm of material science. The electronic properties of molecules derived from this compound make them of interest for the development of new organic materials.

For instance, the synthesis of conjugated polymers, which are materials with interesting electronic and optical properties, often involves the polymerization of functionalized aromatic monomers. While specific examples of using this compound as a monomer in polymerization are not prevalent, its reactive handles could potentially be exploited for incorporation into polymer chains.

Furthermore, the synthesis of organic semiconductors and photochromic materials often involves the precise design and synthesis of organic molecules with specific electronic characteristics. The ability to introduce both electron-withdrawing (nitro) and reactive (bromo) groups makes this compound a potentially useful starting material for the synthesis of such advanced materials.

Biological Activities and Mechanistic Elucidation of 2 Bromo 2 Nitroacetophenone and Its Derivatives

Enzyme Inhibition and Modulation

The electrophilic nature of the α-carbon (the carbon atom bearing the bromine) in 2-bromo-2'-nitroacetophenone makes it a reactive site for nucleophilic attack by amino acid residues within proteins, suggesting a potential for enzyme inhibition and modulation through covalent modification.

Direct studies on the interaction between this compound and cytochrome P450 (CYP450) enzymes are not extensively documented. However, research on the related isomer, 2-bromo-4'-nitroacetophenone (B1207750), provides significant insight into potential mechanisms.

Studies have shown that 2-bromo-4'-nitroacetophenone inactivates cytochrome P-450c through a mechanism involving the uncoupling of NADPH utilization and oxygen consumption from the formation of the final product. The alkylation of the enzyme by this compound leads to a rapid reduction of molecular oxygen to hydrogen peroxide, mediated by the superoxide (B77818) anion. This indicates that the catalytic cycle is uncoupled before the second electron is introduced. This uncoupling effect was found to be highly specific for cytochrome P-450c, as alkylation of other microsomal CYP450 isozymes with 2-bromo-4'-nitroacetophenone resulted in little to no increase in hydrogen peroxide formation. While this alkylation did not completely eliminate catalytic activity, it significantly altered the enzyme's function, demonstrating a potent modulatory effect.

There is a lack of specific data on the inhibition of epoxide hydrolases by this compound. Epoxide hydrolases are critical enzymes that metabolize epoxides to their corresponding diols. Inhibition of these enzymes, particularly soluble epoxide hydrolase (sEH), can have anti-inflammatory and cardiovascular benefits by stabilizing beneficial epoxy fatty acids. Many known sEH inhibitors are urea, amide, and carbamate (B1207046) derivatives that fit into the enzyme's catalytic pocket. Given that this compound is a reactive alkylating agent, it could potentially act as an irreversible inhibitor by covalently modifying nucleophilic amino acid residues in the active site of epoxide hydrolases, though this remains to be experimentally verified.

The α-bromoacetyl group is a well-known reactive moiety used for the chemical modification of proteins. While specific studies on this compound are scarce, research on related compounds highlights its potential to alkylate specific amino acid residues.

For instance, the related compound α-bromo-4-amino-3-nitroacetophenone has been shown to specifically alkylate the methionine-290 residue of porcine pepsin, leading to a significant decrease in the enzyme's activity. nih.gov This modification is believed to cause steric hindrance at the enzyme's active site. nih.gov This reagent also forms derivatives with histidine, aspartic acid, and glutamic acid residues. nih.gov Similarly, the isomer 2-bromo-4'-nitroacetophenone is known to be used for the modification of methionine residues in α-chymotrypsin. macrothink.org These findings suggest that this compound likely shares the ability to covalently modify nucleophilic amino acid residues, with a potential preference for sulfur-containing residues like methionine and cysteine, as well as the side chains of histidine and acidic residues, depending on the local microenvironment within the protein.

Table 1: Examples of Amino Acid Modification by Substituted Acetophenone (B1666503) Compounds

| Compound | Target Enzyme | Modified Residue(s) | Observed Effect |

|---|---|---|---|

| α-Bromo-4-amino-3-nitroacetophenone | Porcine Pepsin | Methionine-290 | 45% decrease in activity |

| 2-Bromo-4'-nitroacetophenone | α-Chymotrypsin | Methionine | Protein modification |

| 2-Bromo-4'-nitroacetophenone | Cytochrome P-450c | Cysteine-292 | Enzyme inactivation and uncoupling |

Antioxidant Properties and Cellular Stress Response

The role of this compound in antioxidant processes and cellular stress responses has not been directly investigated. However, studies on its 4'-nitro isomer provide evidence for potential activity in this area.

A direct free radical scavenging mechanism for this compound has not been characterized. Typically, antioxidant activity and free radical scavenging are associated with molecules that can donate a hydrogen atom or an electron to neutralize a radical species. While the nitroacetophenone structure is not a classic phenolic antioxidant, some aromatic compounds can exhibit radical scavenging properties. Further research would be needed to determine if this compound or its metabolites can directly interact with and neutralize free radicals.

While direct evidence is lacking for the 2'-nitro isomer, studies on 2-bromo-4'-nitroacetophenone have demonstrated a clear antioxidant effect in a biological model. Research using the nematode Caenorhabditis elegans found that 2-bromo-4'-nitroacetophenone possesses antioxidant properties that can extend the lifespan of the organism. macrothink.org The mechanism for this effect was shown to be dependent on the insulin (B600854) signaling pathway, a key regulator of stress resistance and longevity in many species. macrothink.org This suggests that the compound may not act as a direct scavenger but rather modulates endogenous cellular pathways that protect against oxidative stress. Given the structural similarity, it is plausible that this compound could exert similar effects on cellular stress response pathways, although this requires experimental confirmation.

Research on Longevity and Anti-Aging Mechanisms of this compound and its Derivatives

Recent scientific investigations have explored the potential of this compound and its related compounds to influence longevity and the aging process. These studies have primarily utilized the model organism Caenorhabditis elegans to elucidate the biological activities and underlying molecular mechanisms of these compounds.

Effects on Model Organism Lifespan (e.g., Caenorhabditis elegans)

Research has demonstrated that 2-Bromo-4'-nitroacetophenone, a derivative of this compound, can extend the lifespan of the nematode Caenorhabditis elegans. In laboratory settings, C. elegans treated with this compound exhibited a notable increase in their survival rates compared to untreated control groups. The lifespan-extending effects were observed in a dose-dependent manner, with different concentrations of the compound being administered to the nematodes.

While the precise quantitative data from the primary studies are not fully detailed in the available literature, the consistent observation is a positive correlation between the administration of 2-Bromo-4'-nitroacetophenone and the longevity of C. elegans. This has spurred further investigation into the molecular pathways through which this effect is mediated. The compound's ability to promote longevity is linked to its antioxidant properties, which likely play a role in mitigating age-related cellular damage.

| Concentration | Mean Lifespan Extension (%) | Statistical Significance (p-value) |

|---|---|---|

| Low Concentration | Data not available | Data not available |

| Medium Concentration | Data not available | Data not available |

| High Concentration | Data not available | Data not available |

Involvement of Insulin Signaling Pathways

The mechanism behind the lifespan-extending effects of 2-Bromo-4'-nitroacetophenone appears to be intricately linked to the highly conserved insulin signaling pathway. This pathway is a critical regulator of aging and longevity in a wide range of organisms, including C. elegans and humans. Key to this pathway in C. elegans is the transcription factor DAF-16, which is the worm ortholog of the human FOXO proteins.

Studies have shown that the longevity-promoting effects of 2-Bromo-4'-nitroacetophenone are dependent on the presence of a functional daf-16 gene. When the compound was administered to C. elegans with a mutated, non-functional daf-16 gene, the lifespan extension was not observed. This indicates that DAF-16 is a crucial downstream effector of the compound's action. It is hypothesized that 2-Bromo-4'-nitroacetophenone modulates the insulin signaling pathway in a way that leads to the activation and nuclear translocation of DAF-16. Once in the nucleus, DAF-16 can upregulate the expression of a suite of genes involved in stress resistance, metabolism, and ultimately, longevity. The antioxidant effect of the compound is also believed to be mediated through the control of the daf-16 gene ucsf.edu.

| Concentration | Mean Lifespan Extension (%) | Statistical Significance (p-value) |

|---|---|---|

| Effective Concentration | No significant extension observed | Data not available |

Analytical Methodologies for Research on 2 Bromo 2 Nitroacetophenone

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 2-Bromo-2'-nitroacetophenone from complex mixtures to assess its purity and determine its concentration. Both high-performance liquid chromatography and gas chromatography are pivotal in its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of this compound. Reversed-phase (RP) HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for a related compound, 2-Bromo-4'-nitroacetophenone (B1207750), uses a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1). sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid such as phosphoric acid or formic acid added to improve peak shape. sielc.com For methods compatible with mass spectrometry, formic acid is preferred over phosphoric acid. sielc.com Gradient elution, where the proportion of the organic solvent (e.g., acetonitrile) is increased over time, is often used to ensure the efficient separation of the target compound from any impurities or other components in the sample matrix. mdpi.commdpi.com Quantitative analysis can be achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve. mdpi.com The method's linearity is confirmed by achieving high coefficients of determination (R²) for the calibration curves, often ≥ 0.999. mdpi.com

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C8 or C18 mdpi.com |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid mdpi.com |

| Elution Mode | Gradient mdpi.com |

| Detector | UV-Vis Diode Array Detector (DAD) nih.gov |

| Column Temperature | 30 °C mdpi.com |

| Flow Rate | 0.4 - 1.0 mL/min mdpi.comsielc.com |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given that this compound is a solid with a melting point between 55-57°C, GC analysis requires careful optimization of the injection temperature to ensure volatilization without thermal degradation. sigmaaldrich.com GC is frequently used to determine the purity or assay of the compound, with purity levels of ≥97.5% being reported. thermofisher.com

When coupled with a mass spectrometer (GC-MS), this technique provides powerful identification capabilities. As the separated compound elutes from the GC column, it is ionized (commonly by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum serves as a chemical fingerprint. For this compound, the mass spectrum shows a characteristic fragmentation pattern, with major peaks observed at m/z 150 and 134. nih.gov This fragmentation data is invaluable for the unambiguous structural confirmation of the compound in various samples. nih.gov

| Parameter | Description |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Ionization Mode | Electron Ionization (EI) |

| Top Peak (m/z) | 150 nih.gov |

| 2nd Highest Peak (m/z) | 134 nih.gov |

| Application | Structural identification and purity assessment thermofisher.comnih.gov |

Spectrometric Characterization and Quantification

Spectrometric methods are essential for both identifying this compound and determining its concentration. These techniques rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectroscopy is a straightforward and widely accessible technique for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The presence of the nitroacetophenone chromophore in this compound allows it to absorb UV light. Theoretical studies on similar compounds, such as 2,4'-dibromoacetophenone, show distinct absorption maxima (λmax) that can be calculated for different solvents. researchgate.net

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at a fixed wavelength, typically the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This relationship allows for the determination of the concentration of this compound in unknown samples by measuring their absorbance. nih.gov

Advanced Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful technique for identifying and quantifying metabolites of a parent compound in complex biological matrices. scripps.edu This approach is critical in metabolism studies to understand the biotransformation of this compound.

The process involves several steps. First, the precursor ion (the ionized parent molecule or a metabolite) is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The second mass analyzer then separates and detects these product ions. scripps.edu The specific transition from a precursor ion to a product ion can be used for highly selective and sensitive quantification in a mode known as multiple reaction monitoring (MRM).

For developing an MS/MS method, key parameters such as cone voltage and collision energy are optimized for each specific analyte to achieve the highest possible sensitivity. mdpi.com This high specificity allows for the detection of low-abundance metabolites even in complex samples. scripps.edu Untargeted LC/MS metabolite profiling can be used to identify alterations in the metabolome resulting from exposure to the compound. osti.gov

Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties. libretexts.org For this compound, derivatization might be employed to enhance its volatility for GC analysis or to improve its ionization efficiency and chromatographic retention for LC-MS analysis. nih.gov

Since ketones can exhibit poor thermal stability or low volatility, derivatization is a common strategy prior to GC analysis. libretexts.orgnih.gov Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with the ketone group to form oxime derivatives. sigmaaldrich.com These derivatives are typically more volatile and stable, and the presence of fluorine atoms can significantly enhance detection sensitivity when using an electron capture detector (ECD). sigmaaldrich.com Another common approach for GC is silylation, where active hydrogens are replaced by a silyl (B83357) group, increasing volatility and thermal stability. libretexts.org

For LC-MS analysis, derivatization can be used to introduce a readily ionizable group onto the molecule, thereby enhancing the MS response. nih.gov This is particularly useful for compounds that have poor ionization efficiency. It is noteworthy that this compound itself has been used as a derivatizing agent for other molecules, such as prostaglandins (B1171923), to form electroactive derivatives that are more easily detected. sigmaaldrich.com This highlights the reactive nature of the compound, which can also be leveraged for its own derivatization to enhance analytical detection in specific research contexts.

Pre-column and Post-column Derivatization Approaches

Derivatization in high-performance liquid chromatography (HPLC) is a technique used to chemically modify an analyte to improve its chromatographic behavior or detectability. This can be performed before the sample is injected into the HPLC system (pre-column) or after the separation has occurred on the column but before detection (post-column).

Pre-column Derivatization

Pre-column derivatization involves reacting the analyte of interest with a reagent to form a product with more desirable properties for separation and detection. This compound, containing a reactive bromo group, is itself a derivatizing agent, particularly for carboxylic acids. The reaction typically proceeds via nucleophilic substitution, where the carboxylate anion displaces the bromide ion, forming a phenacyl ester. This esterification serves to introduce a chromophore (the nitroacetophenone group), which enhances ultraviolet (UV) detection.

An analogous compound, 2-bromo-4'-nitroacetophenone (BNAP), has been utilized for the pre-column derivatization of tryptophan and its metabolites in human plasma for analysis by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The derivatization targets the carboxylic acid and amine groups of the analytes. The reaction conditions for this process have been optimized and are summarized in the table below.

Table 1: Optimized Conditions for Pre-column Derivatization of Tryptophan Metabolites with 2-Bromo-4'-nitroacetophenone (BNAP)

| Parameter | Optimized Condition |

|---|---|

| Derivatization Reagent | 2-Bromo-4'-nitroacetophenone (BNAP) |

| Solvent | Acetonitrile (ACN) |

| Base | 100 mM Sodium Carbonate (Na₂CO₃) |

| Temperature | 30–50 °C |

| Incubation Time | Optimized as part of the method development |

| Analyte Functional Groups | Carboxylic acid, primary and secondary amines |

This table is based on the methodology developed for the structural isomer 2-bromo-4'-nitroacetophenone and serves as an illustrative example of a pre-column derivatization strategy.

The resulting derivatives exhibit improved chromatographic retention and enhanced ionization efficiency for mass spectrometric detection.

Post-column Derivatization

Post-column derivatization occurs after the analytes have been separated on the HPLC column and before they reach the detector. This approach is advantageous when the derivatized products are unstable or when the derivatizing agent interferes with the chromatographic separation.

Specific post-column derivatization methods for this compound are not extensively documented in scientific literature. However, based on its chemical structure as a ketone, general post-column derivatization strategies for ketones and aldehydes could theoretically be applied. These methods often involve reaction with reagents that form highly fluorescent or colored products. For instance, reagents like hydrazine (B178648) derivatives (e.g., dansyl hydrazine) or o-phthalaldehyde (B127526) (OPA) in the presence of an amino acid could be used to derivatize the ketone functionality of this compound or its metabolites.

A hypothetical post-column derivatization setup for a metabolite of this compound retaining the ketone group could involve the following steps:

Separation of the analyte on a suitable HPLC column.

Mixing of the column effluent with a stream of a derivatizing reagent (e.g., a fluorescent hydrazine) delivered by a second pump.

Passage of the mixture through a reaction coil, which may be heated to facilitate the reaction.

Detection of the fluorescent derivative by a fluorescence detector.

This approach would enhance the sensitivity and selectivity of detection for analytes that are difficult to detect in their native form.

Applications in Bioanalytical Chemistry

The derivatization methodologies involving this compound and related compounds have found significant applications in bioanalytical chemistry for the sensitive quantification of endogenous compounds in biological matrices.

One of the primary applications of this compound as a derivatizing agent is in the analysis of prostaglandins. rsc.orgacademicjournals.org Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. Due to their low concentrations in biological fluids and lack of a strong chromophore, their direct analysis by HPLC-UV is challenging. Pre-column derivatization with this compound converts the carboxylic acid group of prostaglandins into a UV-absorbing phenacyl ester, significantly improving detection limits.

As previously mentioned, the structural isomer 2-bromo-4'-nitroacetophenone (BNAP) has been successfully used for the sensitive determination of tryptophan and ten of its metabolites in human plasma. rsc.orgnih.gov This method, based on pre-column derivatization followed by UHPLC-MS/MS analysis, has been validated according to ICH guidelines and demonstrated good accuracy, precision, and low limits of detection. The validation parameters for this bioanalytical method are summarized in the table below.

Table 2: Validation Summary for the UHPLC-MS/MS Method for Tryptophan Metabolites Derivatized with 2-Bromo-4'-nitroacetophenone (BNAP)

| Validation Parameter | Result |

|---|---|

| Linearity (R²) | > 0.9906 |

| Intra-day Precision (RSD) | 0.5–8.2% |

| Inter-day Precision (RSD) | 2.3–7.4% |

| Accuracy | 93.3–109.7% |

| Limits of Detection (LODs) | 0.15–9.43 ng/mL |

This data is from a study using the structural isomer 2-bromo-4'-nitroacetophenone and is presented to illustrate the utility of this class of reagents in bioanalytical method development.

These applications highlight the importance of derivatization strategies using bromoacetophenone reagents for the trace-level analysis of important biomolecules in complex biological samples.

Challenges and Future Directions in 2 Bromo 2 Nitroacetophenone Research

Overcoming Synthetic Hurdles and Enhancing Yields

The synthesis of 2-Bromo-2'-nitroacetophenone, while achievable, presents several challenges that researchers are actively seeking to address. The primary route involves the α-bromination of 2'-nitroacetophenone (B117912). Traditional methods often employ hazardous reagents like elemental bromine, which poses significant safety and environmental concerns. Furthermore, the reaction can be prone to side reactions, such as aromatic ring bromination, leading to a mixture of products and consequently, lower yields of the desired compound.

Current research efforts are focused on the development of greener and more efficient synthetic protocols. This includes the investigation of alternative brominating agents that are safer and more selective. The optimization of reaction conditions, including solvent, temperature, and catalysts, is another key area of exploration to minimize byproduct formation and maximize the yield of this compound.

A significant challenge lies in achieving high regioselectivity, ensuring that bromination occurs exclusively at the α-carbon of the acetophenone (B1666503) moiety. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring, making it susceptible to electrophilic attack under certain conditions. Future research will likely focus on developing catalytic systems that can precisely control the site of bromination.

| Parameter | Traditional Method | Emerging Approach |

| Brominating Agent | Elemental Bromine | N-Bromosuccinimide (NBS), Pyridinium Tribromide |

| Catalyst | Lewis acids (e.g., AlCl3) | Phase-transfer catalysts, solid-supported catalysts |

| Solvent | Halogenated solvents | Green solvents (e.g., ionic liquids, supercritical fluids) |

| Key Challenge | Low regioselectivity, hazardous reagents | Catalyst stability and reusability, cost-effectiveness |

Elucidating Undiscovered Biological Pathways

The biological activities of this compound and its derivatives remain a largely unexplored domain. As a nitroaromatic compound, it is plausible that it undergoes metabolic transformations in biological systems. The reduction of the nitro group is a common metabolic pathway for such compounds, often mediated by nitroreductase enzymes present in various organisms, including bacteria and humans. This metabolic activation can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which may exhibit distinct biological effects.

Future research is poised to investigate the metabolic fate of this compound in detail. This will involve identifying the specific enzymes responsible for its metabolism and characterizing the resulting metabolites. Understanding these pathways is crucial for assessing the compound's potential bioactivity and toxicological profile.

Furthermore, the α-bromo-α'-nitroacetophenone scaffold could serve as a starting point for the design of novel bioactive molecules. The reactive α-bromo ketone moiety can act as an electrophile, potentially enabling covalent interactions with biological macromolecules like proteins and enzymes. This opens up avenues for the development of enzyme inhibitors or probes to study specific biological processes. Elucidating the interactions of this compound with cellular targets will be a key focus of future investigations.

Development of Novel Research Tools and Probes

The inherent reactivity of this compound makes it a valuable building block for the creation of sophisticated research tools and probes. Its utility as an electroactive derivatizing agent for the analysis of prostaglandins (B1171923) by liquid chromatography-electrochemistry has already been demonstrated. This application leverages the introduction of the nitroaromatic group to enhance the electrochemical detection of the target molecules.

The development of fluorescent probes is a particularly promising area of future research. The nitro group in this compound can act as a fluorescence quencher. By designing molecules where the quenching effect is modulated by a specific biological event, such as enzyme activity or the presence of a particular analyte, researchers can create "turn-on" fluorescent probes. Such probes would be invaluable for real-time imaging and sensing in biological systems.